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Compound of Interest

Compound Name: Goodyeroside A

Cat. No.: B13404421

Audience: Researchers, scientists, and drug development professionals.
Introduction

Goodyeroside A is a naturally occurring butanolide glycoside first isolated from Crocus sativus
and later found in several Goodyera species (Orchidaceae)[1][2]. It is the (S)-epimer of
Kinsenoside[2]. Preliminary pharmacological studies have indicated that Goodyeroside A
possesses potential hepatoprotective effects, making it a compound of interest for further
research and drug development[2]. Accurate and detailed analytical data are crucial for the
identification, quality control, and further investigation of this bioactive natural product. This
application note provides a comprehensive summary of the Nuclear Magnetic Resonance
(NMR) and Mass Spectrometry (MS) data for Goodyeroside A. Additionally, it outlines detailed
protocols for acquiring this data, serving as a practical guide for researchers in the field of
natural product chemistry.

Chemical Structure

The chemical structure of Goodyeroside A, systematically named (4S)-4-
[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-ylJoxyoxolan-2-one, is presented
below.

Molecular Formula: C10H160s[3]
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Molecular Weight: 264.23 g/mol [3]

Mass Spectrometry Data

High-resolution mass spectrometry is essential for confirming the elemental composition and
molecular weight of Goodyeroside A. Electrospray lonization (ESI) is a soft ionization
technique well-suited for this polar, non-volatile compound. The data presented below was
obtained using ESI in negative ion mode.

Table 1: Mass Spectrometry Data for Goodyeroside A

Parameter Value Reference
Molecular Formula C10H160s [1][3]
Monoisotopic Mass 264.0845 Da [1]
lonization Mode ESI- (Negative) [2]
Observed lon m/z 309.10 [M+HCOO]~ [2]

Protocol for Mass Spectrometry Analysis

This protocol describes a general method for the analysis of Goodyeroside A using Liquid
Chromatography coupled with Mass Spectrometry (LC-MS).

1. Sample Preparation:
e Accurately weigh 1 mg of purified Goodyeroside A.

e Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or a water/acetonitrile
mixture) to create a 1 mg/mL stock solution.

» Further dilute the stock solution to a final concentration of 1-10 pg/mL for analysis.
« Filter the final solution through a 0.22 um syringe filter before injection.

2. Liquid Chromatography (LC) Conditions:
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Instrument: A standard HPLC or UHPLC system.

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 um particle size).
Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 8 minutes, hold for 2
minutes, and return to initial conditions for re-equilibration.

Flow Rate: 0.3 mL/min.
Injection Volume: 2-5 L.
Column Temperature: 40 °C.
. Mass Spectrometry (MS) Conditions:

Instrument: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap
instrument.

lon Source: Electrospray lonization (ESI).
Polarity: Negative ion mode.

Scan Range: m/z 100-500.

Capillary Voltage: 3.0-3.5 kV.

Gas Temperature: 300-350 °C.

Nebulizer Pressure: 30-40 psi.

Data Acquisition: Full scan mode. For fragmentation studies, use tandem MS (MS/MS) mode
with collision-induced dissociation (CID).

NMR Spectroscopy Data
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NMR spectroscopy is the most powerful technique for the complete structural elucidation of
organic molecules like Goodyeroside A. The following tables summarize the *H and 13C NMR
data acquired in pyridine-ds.

Table 2: 1H-NMR Data for Goodyeroside A (in Pyridine-ds)[2]

Position Chemical Shift () Multiplicity Coupling Constant
ppm (J) Hz

H-1' 4.91 d 7.8

H-3 4.84-4.87 m

H-4a 4.70 d 10.1

H-6'a 4.55 d 11.8

H-4b, H-6'b 4.34-4.45 m

H-4', H-5' 4.20-4.24 m

H-3', H-2' 3.93-4.01 m

H-2a, H-2b 2.83-2.92 m

Table 3: 13C-NMR Data for Goodyeroside A (in Pyridine-ds)[2]
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Chemical Shift (6) ppm

36.0

63.0

71.8

75.1

75.2

75.6

78.7

79.1

104.4

176.4

Note: Specific carbon assignments typically require 2D NMR experiments such as HSQC and
HMBC.

Protocol for NMR Spectroscopy Analysis

This protocol provides a standard procedure for obtaining high-quality 1D NMR spectra of
Goodyeroside A.

1. Sample Preparation:

Prepare a sample by dissolving 5-10 mg of purified Goodyeroside A in approximately 0.6
mL of deuterated pyridine (pyridine-ds).

Ensure the sample is fully dissolved. Gentle vortexing may be required.

Transfer the solution to a standard 5 mm NMR tube.

2. Instrument and Setup:

Spectrometer: A 400 MHz or higher field NMR spectrometer.
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Probe: A standard broadband or cryoprobe.

Temperature: Set the experiment temperature to 25 °C (298 K).

Locking and Shimming: Lock the spectrometer on the deuterium signal of pyridine-ds.
Perform automated or manual shimming to optimize magnetic field homogeneity.

. IH-NMR Acquisition:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30").

Spectral Width: Approximately 12-16 ppm, centered around 6 ppm.

Acquisition Time: 2-3 seconds.

Relaxation Delay (d1): 1-2 seconds.

Number of Scans: 16-64 scans, depending on sample concentration.

Processing: Apply an exponential window function (line broadening of 0.3 Hz) before Fourier
transformation. Manually phase and baseline correct the spectrum. Calibrate the chemical
shift scale to the residual solvent peak.

. BC-NMR Acquisition:

Pulse Program: A standard proton-decoupled 3C experiment (e.g., 'zgpg30').

Spectral Width: Approximately 200-220 ppm.

Acquisition Time: 1-1.5 seconds.

Relaxation Delay (d1): 2 seconds.

Number of Scans: 1024-4096 scans, as 13C has low natural abundance.

Processing: Apply an exponential window function (line broadening of 1-2 Hz). Perform
Fourier transformation, phasing, and baseline correction.
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Workflow for Isolation and Spectroscopic Analysis

The identification of natural products like Goodyeroside A follows a systematic workflow, from
initial extraction to final structural confirmation. Modern approaches often use a combination of
chromatographic separation and spectroscopic analysis[4][5][6].
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Extraction & Isolation
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Caption: General workflow for the isolation and structural analysis of Goodyeroside A.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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